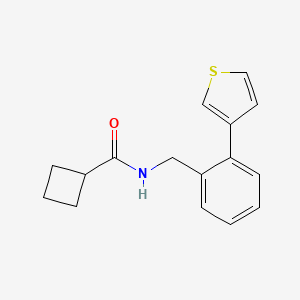

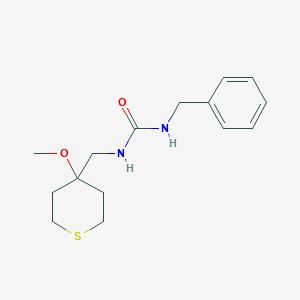

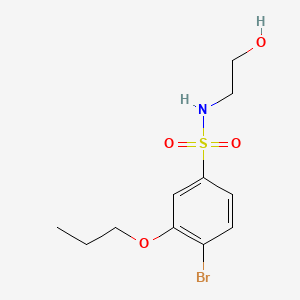

![molecular formula C19H19N3O2S B2829688 4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 866020-52-2](/img/structure/B2829688.png)

4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid (4-BPTPC) is a synthetic compound belonging to the class of heterocyclic compounds. It is widely used in scientific research due to its unique properties and wide range of applications. 4-BPTPC is a highly versatile molecule with a wide range of applications in organic synthesis, pharmacology, and other fields.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated the antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives. For instance, a study synthesized derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, demonstrating significant antimicrobial activity against strains of Proteus vulgaris and Pseudomonas aeruginosa. One compound, in particular, showed higher activity than reference drugs like streptomycin and metronidazole against Bacillus subtilis and Candida albicans fungi (Kolisnyk et al., 2015).

Antitumor and Anti-inflammatory Properties

Thieno[2,3-d]pyrimidine derivatives have also been explored for their antitumor and anti-inflammatory potential. A notable study synthesized carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, which were evaluated for their in vitro activity against human tumor cell lines such as liver, colon, and lung cancers. Some compounds exhibited higher activity against all tested cell lines compared to the standard drug doxorubicin (Hafez et al., 2017).

Design and Synthesis for Dual Inhibitory Activity

Another area of research involves the design and synthesis of thieno[2,3-d]pyrimidine derivatives as dual inhibitors for biological targets. For example, a study synthesized N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid and its analogues as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, exhibiting promising antitumor activity. The research highlighted the significance of the 6-ethyl substitution in increasing potency and spectrum of tumor inhibition (Gangjee et al., 2009).

New Heterocyclic Systems and DNA Gyrase Inhibition

Further investigations have led to the discovery of new heterocyclic systems with thieno[2,3-d]pyrimidine as a core structure, exhibiting activity as DNA gyrase inhibitors, a novel class of compounds distinct from the traditional quinolones. Such compounds open new avenues for the development of antibacterial agents with unique mechanisms of action (Hubschwerlen et al., 1992).

Wirkmechanismus

Target of Action

It’s known that pyrimidine derivatives have a wide range of biological potential, including anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial activities.

Mode of Action

It’s known that pyrimidine derivatives can interact with various targets to exert their effects . For instance, some pyrimidine derivatives have been shown to reduce the thyroid-stimulating hormone (TSH)-stimulated adenylate cyclase activity in rat thyroid membranes .

Biochemical Pathways

For example, some pyrimidine derivatives have been shown to reduce the levels of total and free thyroxin in blood and decrease the expression of thyroglobulin and D2 deiodinase genes in the thyroid gland, which are responsible for the synthesis of thyroid hormones .

Result of Action

Some pyrimidine derivatives have been shown to reduce the tsh-stimulated adenylate cyclase activity in rat thyroid membranes, leading to a decrease in the levels of total and free thyroxin in blood .

Eigenschaften

IUPAC Name |

4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c23-19(24)16-11-15-17(20-12-21-18(15)25-16)22-8-6-14(7-9-22)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZKGBXPBZDFRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=C4C=C(SC4=NC=N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

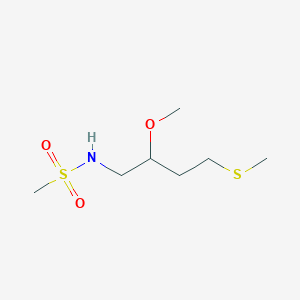

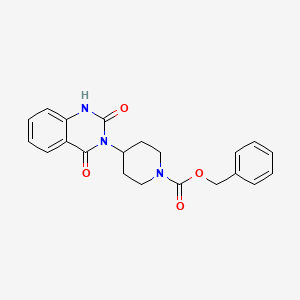

![N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2829607.png)

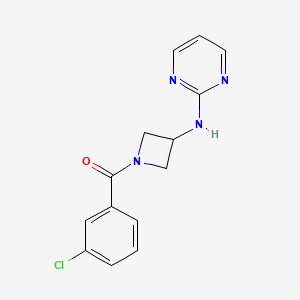

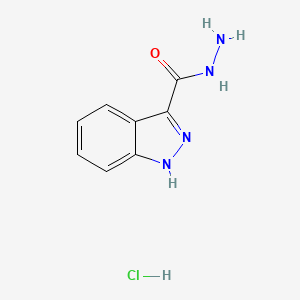

![3-Propan-2-yl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B2829608.png)

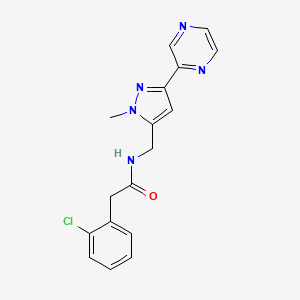

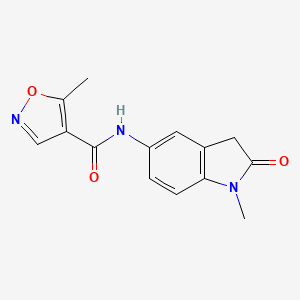

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2829609.png)

![4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2829622.png)

![N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine](/img/structure/B2829626.png)